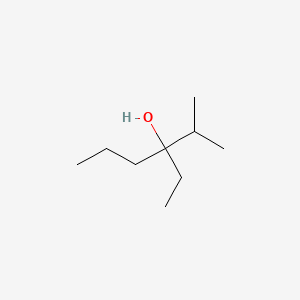
3-Ethyl-2-methylhexan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-methylhexan-3-ol is an organic compound with the molecular formula C9H20O. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyl-2-methylhexan-3-ol can be synthesized through several methods, including:
Grignard Reaction: This involves the reaction of 3-ethyl-2-methylhexan-3-one with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis.
Reduction of Ketones: The reduction of 3-ethyl-2-methylhexan-3-one using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic hydrogenation of the corresponding ketone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Although it is already an alcohol, further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products:
Oxidation: 3-Ethyl-2-methylhexan-3-one or 3-ethyl-2-methylhexanoic acid.
Reduction: 3-Ethyl-2-methylhexane.
Substitution: 3-Ethyl-2-methylhexyl chloride or bromide.
Scientific Research Applications
3-Ethyl-2-methylhexan-3-ol has several applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of fragrances, flavors, and plasticizers.
Mechanism of Action
The mechanism of action of 3-ethyl-2-methylhexan-3-ol involves its interaction with various molecular targets, primarily through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the hydrophobic alkyl chain can interact with lipid membranes, affecting their fluidity and permeability.
Comparison with Similar Compounds
3-Methyl-3-hexanol: Similar in structure but lacks the ethyl group.
2-Ethyl-2-pentanol: Similar in structure but has a shorter carbon chain.
3-Methyl-4-hexanol: Similar in structure but with a different position of the methyl group.
Uniqueness: 3-Ethyl-2-methylhexan-3-ol is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Its tertiary alcohol structure makes it less prone to oxidation compared to primary and secondary alcohols, and its branched alkyl chain influences its solubility and reactivity.
Properties
CAS No. |
66794-03-4 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
3-ethyl-2-methylhexan-3-ol |
InChI |
InChI=1S/C9H20O/c1-5-7-9(10,6-2)8(3)4/h8,10H,5-7H2,1-4H3 |
InChI Key |
VUMFTWNZYFBYEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)(C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















